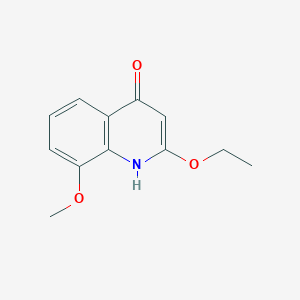
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylquinoline, the introduction of ethyl and hydroxymethyl groups can be achieved through alkylation and hydroxymethylation reactions, respectively. The reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable bases and solvents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The exact pathways involved depend on the specific biological context and the target organism or enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the ethyl and hydroxymethyl substituents.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position but lacks other substituents.
Uniqueness
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl, hydroxymethyl, and methyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
6-ethyl-3-(hydroxymethyl)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-9-4-5-12-10(6-9)13(16)11(7-15)8(2)14-12/h4-6,15H,3,7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
GMNJLZYMECPCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


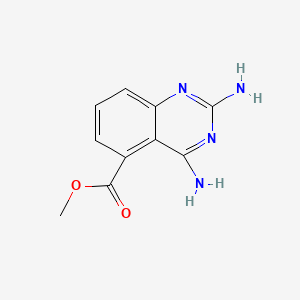


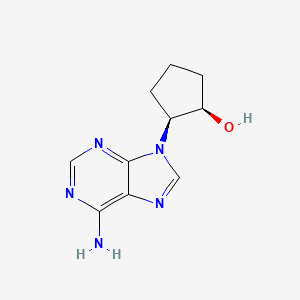
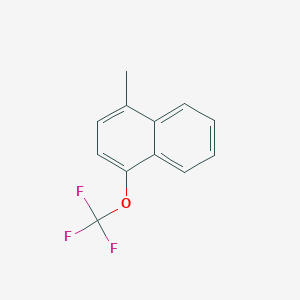
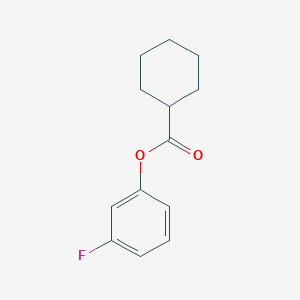
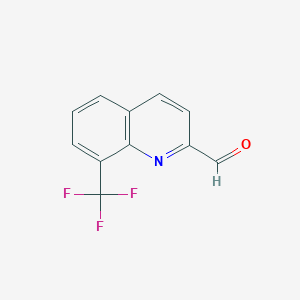


![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
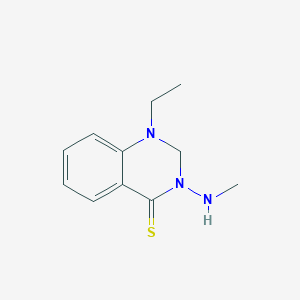
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
